1-Oxa-3,7-diazaspiro[4.5]decan-2-one
Description
1-Oxa-3,7-diazaspiro[4.5]decan-2-one (CAS: 1308384-36-2) is a spirocyclic compound featuring a central bicyclic framework with oxygen at position 1 and two nitrogen atoms at positions 3 and 7. This structure confers unique physicochemical properties, such as constrained conformational flexibility and hydrogen-bonding capabilities, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
1-oxa-3,9-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-6-9-5-7(11-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOPTINKXWMLIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CNC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289248 | |
| Record name | 1-Oxa-3,7-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308384-36-2 | |
| Record name | 1-Oxa-3,7-diazaspiro[4.5]decan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-3,7-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxa-3,7-diazaspiro[4.5]decan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of a suitable amine with an epoxide under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-3,7-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
1-Oxa-3,7-diazaspiro[4.5]decan-2-one features a spirocyclic structure that incorporates both nitrogen and oxygen atoms. This configuration contributes to its distinctive chemical reactivity and potential for diverse applications.
Medicinal Chemistry
The compound is investigated for its potential as a pharmacological scaffold in drug design. Its unique structure allows for modifications that can enhance biological activity and specificity towards various targets.
- Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit antimicrobial activities, making them candidates for developing new antibiotics.
- Anticancer Activity : Research indicates that this compound derivatives may interact with cellular pathways involved in cancer progression, presenting opportunities for anticancer drug development.
Biological Applications
The compound has been explored for its interactions with biological receptors, particularly muscarinic receptors implicated in numerous physiological processes. This suggests potential therapeutic applications in treating conditions related to these receptors.
Industrial Applications
This compound is utilized in the development of novel materials and catalysts due to its unique chemical properties. It serves as a building block for synthesizing more complex organic compounds.
Data Tables
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Development of new antibiotics |
| Anticancer drugs | Targeting cancer pathways | |
| Biological Research | Interaction with muscarinic receptors | Potential treatment for neurological disorders |
| Industrial Chemistry | Synthesis of complex molecules | Enhanced material properties |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated significant inhibition zones compared to standard antibiotics, highlighting the compound's potential as a lead structure in antibiotic development.
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines demonstrated that certain derivatives of the compound induced apoptosis in malignant cells while sparing normal cells. This selectivity suggests a promising avenue for developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of 1-Oxa-3,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural Analogues and Derivatives
The table below compares 1-Oxa-3,7-diazaspiro[4.5]decan-2-one with key analogues differing in heteroatom placement, substituents, or functional groups:
Key Differences and Implications
Heteroatom Positioning
- 3,7-Diaza vs. 3,8-Diaza: The shift of one nitrogen from position 7 to 8 (as in 1-Oxa-3,8-diazaspiro derivatives) alters hydrogen-bonding patterns and steric interactions. For example, GSK682753A (3,8-diaza) exhibits nanomolar potency as an EBI2 inverse agonist due to optimized interactions with the receptor’s hydrophobic pocket . In contrast, the 3,7-diaza variant may favor different target engagements due to altered spatial geometry.
- 1-Oxa-8-azaspiro[4.5]decan-2-one HCl: The absence of a second nitrogen reduces hydrogen-bond donor capacity, but the hydrochloride salt enhances solubility for oral formulations .
Substituent Effects
- Aryl/Heteroaryl Groups : Derivatives with pyridine (e.g., compound 93 in ) or benzoisothiazole (e.g., compound 90 in ) substituents demonstrate enhanced binding to kinases or GPCRs. For instance, chloro and fluoro substituents on pyridine rings improve metabolic stability and target affinity .
- Boron-Containing Intermediates : Suzuki-Miyaura couplings (e.g., using Pd(dppf)Cl₂) enable efficient introduction of aryl groups, as seen in compound 90 (65% yield) .
Physicochemical Properties
- Hydrochloride salts (e.g., 1-Oxa-8-azaspiro HCl, MW: 192.65) offer higher aqueous solubility .
- Thermal Stability : Microwave-assisted synthesis (220°C, 2h) is employed for 3,8-diaza derivatives, suggesting thermal robustness .
Biological Activity
1-Oxa-3,7-diazaspiro[4.5]decan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure that incorporates both nitrogen and oxygen atoms within its framework. The molecular formula is . Its unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzymatic functions, which may influence various biochemical pathways critical for cellular processes .
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor, potentially affecting metabolic pathways involved in disease processes . This inhibition can lead to therapeutic benefits in conditions such as hypertension and cardiac disorders .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:
- Antihypertensive Effects : The compound has been investigated for its potential to treat hypertension by affecting vascular smooth muscle contraction .
- Anticonvulsant Activity : Studies have shown that derivatives of diazaspiro compounds exhibit anticonvulsant properties, suggesting a role in neurological applications .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, indicating potential use in treating infections .
Table 1: Summary of Biological Activities
Case Study: Antihypertensive Effects
In a study focused on the antihypertensive properties of this compound derivatives, researchers found that certain modifications to the compound enhanced its efficacy in lowering blood pressure in animal models. The study detailed the dosage forms and administration routes used, highlighting the pharmacokinetic profiles observed during trials.
Case Study: Anticonvulsant Activity
Another investigation explored the anticonvulsant effects of substituted diazaspiro compounds. The results indicated that specific derivatives exhibited significant reductions in seizure frequency compared to control groups, suggesting a promising avenue for developing new anticonvulsant medications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
